Ge–Si Bond Length Extension in Me₃GeSiCl₃ Relative to Di-Substituted Analog Me₂Ge(SiCl₃)₂
Gas-phase electron diffraction and ab initio calculations demonstrate that the Ge–Si bond length in Me₃GeSiCl₃ is measurably longer than in the di-substituted analog Me₂Ge(SiCl₃)₂ by over 1 picometer, while the Ge–C bond lengths remain unaffected by additional SiCl₃ substitution [1].
| Evidence Dimension | Ge–Si bond length |
|---|---|
| Target Compound Data | Measured Ge–Si bond length in Me₃GeSiCl₃ |
| Comparator Or Baseline | Me₂Ge(SiCl₃)₂ (dimethylbis(trichlorosilyl)germane) |
| Quantified Difference | Ge–Si bond length increases by >1 pm in the mono-substituted Me₃GeSiCl₃ compared to the di-substituted analog |
| Conditions | Gas-phase electron diffraction with ab initio computational modeling; C₃v symmetry identified for Me₃GeSiCl₃ |
Why This Matters
The quantifiable difference in Ge–Si bond length directly reflects altered steric and electronic environments, informing predictive models of molecular reactivity and thermal stability in precursor design and computational chemistry workflows.
- [1] Hinchley SL, McLachlan LJ, Robertson HE, Rankin DWH, Seppälä E, du Mont WW. Steric and electronic effects on Si–Ge bond lengths: An experimental and theoretical structural study of Me₂Ge(SiCl₃)₂ and Me₃GeSiCl₃. Inorganica Chimica Acta. 2007;360(4):1323-1331. View Source
